molecular formula C9H14Cl2N2O2S B1382834 N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride CAS No. 1603725-48-9

N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride

Cat. No.: B1382834
CAS No.: 1603725-48-9
M. Wt: 285.19 g/mol
InChI Key: GWUIVLSZXBAZLQ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminoethyl group, a chloro-substituted benzene ring, and a sulfonamide group, making it a versatile molecule for various synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aminoethyl group can undergo oxidation to form corresponding imines or reduction to form amines.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Condensation Reactions: These reactions are often catalyzed by acids or bases and carried out in solvents like ethanol or methanol.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Products include imines, amines, or other oxidized or reduced derivatives.

    Condensation Reactions: Products include imines or Schiff bases formed from the reaction with aldehydes or ketones.

Scientific Research Applications

N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which can mimic natural substrates.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate and binding to the active site. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antibacterial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-4-chlorobenzene-1-sulfonamide hydrochloride
  • N-(2-aminoethyl)-2-methylbenzene-1-sulfonamide hydrochloride
  • N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride

Uniqueness

N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride is unique due to the presence of both chloro and methyl substituents on the benzene ring, which can influence its reactivity and interaction with biological targets. This combination of functional groups provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

N-(2-aminoethyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S.ClH/c1-7-6-8(10)2-3-9(7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUIVLSZXBAZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride
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N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride
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N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride
Reactant of Route 4
N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride
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N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride
Reactant of Route 6
N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride

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